molecular formula C11H16N2O4 B2712967 rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans CAS No. 1807895-92-6

rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans

Cat. No.: B2712967
CAS No.: 1807895-92-6
M. Wt: 240.259
InChI Key: KVJAVNHHFPQJPU-ZJUUUORDSA-N
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Description

Rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.259. The purity is usually 95%.
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Scientific Research Applications

Kinetic Resolution and Structural Analysis

  • The reaction of epoxycyclohexane with pyrazole results in high yields of trans-2-(1-pyrazolyl)cyclohexan-1-ol rac-1, which, upon acylation catalyzed by lipase B from Candida antarctica, leads to enantiomerically pure compounds. This process demonstrates the compound's potential in enantioselective synthesis and its structural analysis through X-ray crystallography, highlighting its applications in stereochemical studies and material science (Barz, Herdtweck, & Thiel, 1996).

Molecular Synthesis and Chemical Behavior

  • Research on rac-2,3-Di­bromo­succinic acid, a product of electrophilic addition of bromine to maleic acid, reveals the compound's structural properties and molecular behavior. This study contributes to the understanding of halogenated carboxylic acids, providing insights into their role in chemical synthesis and biochemical studies (Bolte & Degen, 2000).

Reactivity and Complex Formation

  • Studies on cyclometallated compounds, including the reaction of 1-phenylpyrazole with rhodium trichloride, offer insights into the synthesis of complexes with specific stereochemistry. These findings are crucial for the development of catalytic processes and the synthesis of coordination compounds, which have broad applications in material science and catalysis (Steel, 1991).

Pharmaceutical and Biological Implications

  • The synthesis and biological evaluation of various retinoids, including their effects on differentiation and apoptosis in leukemia cells, underscore the importance of stereochemistry and structural modifications in designing therapeutic agents. Such studies contribute to the development of new treatments for myeloid leukemia, emphasizing the therapeutic potential of structurally specific compounds (Hsu et al., 1997).

Properties

IUPAC Name

(2R,3R)-2-[1-(2-methoxyethyl)pyrazol-4-yl]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-16-5-3-13-7-8(6-12-13)10-9(11(14)15)2-4-17-10/h6-7,9-10H,2-5H2,1H3,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJAVNHHFPQJPU-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C2C(CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C=C(C=N1)[C@H]2[C@@H](CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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